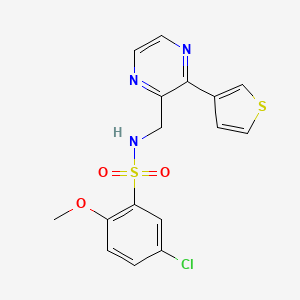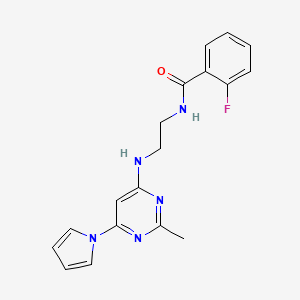![molecular formula C22H19BrN6O2 B2842398 9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921884-91-5](/img/structure/B2842398.png)
9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule. It is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These types of compounds are often studied for their potential medicinal properties .
Synthesis Analysis
The synthesis of such compounds often involves the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines . The annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with a α,β-unsaturated ketone system is a prevalent method .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple fused rings, including a pyrazole ring and a purine ring . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The compound could potentially undergo a variety of organic reactions due to the presence of multiple functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 3-(3-Bromobenzyl)-5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine dihydrochloride, is a white solid with a melting point of 203–207°C .Applications De Recherche Scientifique
Synthesis and Anti-Proliferative Applications
Novel fused triazolopurine derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, demonstrating potential as anticancer agents. Some derivatives showed stronger activity against specific cell lines, with IC50 values comparable to standard drugs like doxorubicin. Molecular docking studies complemented these findings, suggesting a mechanism of action and potential for further development as anticancer therapeutics (E. Ramya Sucharitha et al., 2021).
Coordination Chemistry and Material Science
The interaction of purine derivatives with divalent metal cations has been studied, revealing the formation of complexes with defined hydrogen bonding networks. These findings contribute to our understanding of coordination chemistry and have implications for material science, particularly in the design of new materials with specific electronic or structural properties (C. Maldonado et al., 2009).
Antimicrobial and Antiviral Research
Triazolopurine derivatives have been synthesized and tested for their antimicrobial and antiviral activities. This research highlights the potential of such compounds in developing new treatments for infectious diseases, providing a foundation for further exploration of their therapeutic applications (F. Ashour et al., 2012).
Green Chemistry and Catalysis
The development of environmentally friendly synthetic methodologies for triazolopurine derivatives emphasizes the role of green chemistry principles in pharmaceutical chemistry. This research offers insights into sustainable approaches to chemical synthesis, reducing the environmental impact of drug development (B. Karami et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O2/c1-13-4-8-15(9-5-13)18-24-25-21-28(12-14-6-10-16(23)11-7-14)17-19(29(18)21)26(2)22(31)27(3)20(17)30/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLVWBDRGELHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)Br)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid](/img/structure/B2842319.png)

![4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2842322.png)


![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)

![4-(tert-butyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842330.png)



![N-[(3R)-Oxan-3-yl]prop-2-enamide](/img/structure/B2842336.png)
